Tetraphosphorus heptasulphide

Description

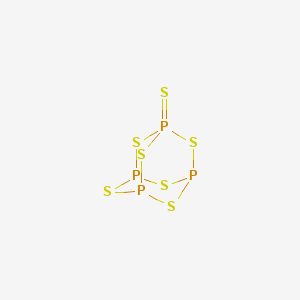

Structure

2D Structure

3D Structure

Properties

CAS No. |

12037-82-0 |

|---|---|

Molecular Formula |

P4S7 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |

InChI Key |

LUGHFUPPCAAIHD-UHFFFAOYSA-N |

SMILES |

P12SP3SP(S1)SP(=S)(S2)S3 |

Canonical SMILES |

P12SP3SP(S1)SP(=S)(S2)S3 |

Other CAS No. |

12037-82-0 |

physical_description |

Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Genesis of Tetraphosphorus Heptasulphide: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the discovery and historical synthesis of tetraphosphorus heptasulphide (P₄S₇), a significant member of the phosphorus sulfide family. This document provides a comprehensive overview of its historical context, detailed experimental protocols for its synthesis, and key quantitative data to support research and development endeavors.

Discovery and Historical Context

The reaction between phosphorus and sulfur was first observed in 1740 by the German chemist Andreas Sigismund Marggraf. However, the initial explorations into the products of this reaction were fraught with uncertainty, leading to a period described as a "Comedy of Errors" in the annals of inorganic chemistry, with numerous incorrect formulations being proposed.

It was not until the mid-19th century that a more systematic understanding of phosphorus sulfides began to emerge. The French chemist Georges Lemoine , in 1864 , conducted extensive investigations into the reactions of phosphorus and sulfur, and his work is credited with the first synthesis and characterization of several phosphorus sulfides, including what we now know as this compound. His research, published in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, laid the groundwork for the definitive identification of distinct, stable compounds within the phosphorus-sulfur system.

Through careful control of reactant ratios and reaction conditions, the existence of congruently melting phosphorus sulfides, including P₄S₇, was established. These compounds are formed by the direct combination of the elements in a molten state. The phosphorus-sulfur phase diagram, which maps the different phases of the P-S system at various temperatures and compositions, has been instrumental in understanding and optimizing the synthesis of specific phosphorus sulfides like P₄S₇.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of P₄S₇ is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | P₄S₇ |

| Molar Mass | 348.36 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 308 °C |

| Boiling Point | 523 °C |

| Density | 2.19 g/cm³ |

| CAS Number | 12037-82-0 |

Historical Synthesis of this compound

The primary historical method for the synthesis of this compound is the direct combination of stoichiometric amounts of red phosphorus and sulfur. This method relies on the congruent melting behavior of P₄S₇, allowing for its formation directly from the elements in a molten state.

Experimental Protocol: Direct Synthesis from Red Phosphorus and Sulfur

This protocol outlines the historical method for the preparation of this compound.

Materials:

-

Red Phosphorus (P)

-

Sulfur (S)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Sealed reaction vessel (e.g., thick-walled glass ampoule or a suitable reactor)

-

Furnace with temperature control

-

Purification apparatus (e.g., for sublimation or recrystallization)

Procedure:

-

Stoichiometric Measurement: Accurately weigh stoichiometric amounts of red phosphorus and sulfur corresponding to the molecular formula P₄S₇. The molar ratio of phosphorus to sulfur should be 4:7.

-

Mixing and Sealing: Thoroughly mix the powdered reactants and place them in a clean, dry reaction vessel. The vessel is then purged with an inert gas to remove air and moisture, and subsequently sealed.

-

Heating and Reaction: The sealed vessel is placed in a furnace and gradually heated to the reaction temperature. The mixture is typically heated to a temperature above the melting point of sulfur and maintained in a molten state to facilitate the reaction. A common temperature range for this synthesis is 300-350 °C. The reaction is highly exothermic and requires careful temperature control to prevent uncontrolled reactions. The reaction time can vary but is typically several hours to ensure complete conversion.

-

Cooling and Solidification: After the reaction is complete, the furnace is slowly cooled to room temperature, allowing the molten P₄S₇ to solidify.

-

Purification: The crude P₄S₇ product can be purified by various methods. One common method is vacuum sublimation, where the product is heated under reduced pressure, causing it to sublime and then re-deposit as pure crystals on a cold surface. Recrystallization from a suitable solvent, such as carbon disulfide (CS₂), can also be employed, although the toxicity and flammability of CS₂ require stringent safety precautions.

Quantitative Data for Synthesis:

The yield of this compound from the direct combination method can be influenced by several factors, including the purity of the reactants, the reaction temperature and time, and the efficiency of the purification process.

| Parameter | Value/Condition |

| Reactants | Red Phosphorus, Sulfur |

| Stoichiometric Ratio (P:S) | 4:7 |

| Reaction Temperature | 300 - 350 °C |

| Reaction Time | Several hours |

| Purification Method | Vacuum Sublimation or Recrystallization |

| Typical Yield | 70-90% (depending on conditions and purification) |

Side Reactions and Impurities: The synthesis of P₄S₇ is not without potential side reactions. The formation of other phosphorus sulfides (e.g., P₄S₃, P₄S₁₀) can occur if the stoichiometry of the reactants is not precise or if the reaction temperature is not carefully controlled. Unreacted phosphorus or sulfur can also be present as impurities in the crude product.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the historical synthesis of this compound and the key relationships between the reactants, process, and product.

Caption: Workflow for the direct synthesis of P₄S₇.

Caption: Key relationships in P₄S₇ synthesis.

This technical guide provides a foundational understanding of the discovery and historical synthesis of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this important compound.

Theoretical Studies of P₄S₇: A Technical Guide to Electronic Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and computational studies on the electronic structure and chemical bonding of tetraphosphorus heptasulfide (P₄S₇). P₄S₇ is a member of the phosphorus sulfide family with a unique cage-like molecular structure. Understanding its electronic properties is crucial for applications ranging from materials science to the development of novel reagents. This document outlines the key computational methodologies, summarizes critical quantitative data from theoretical calculations and experimental validations, and illustrates the intricate relationships between molecular structure, bonding, and spectroscopic properties.

Introduction to Phosphorus Sulfides

The binary compounds of phosphorus and sulfur form a diverse family of molecules with the general formula P₄Sₙ (where n = 3-10).[1] These compounds are characterized by a tetrahedral P₄ core, with sulfur atoms either bridging P-P bonds or attached as terminal atoms.[1] Among these, tetraphosphorus heptasulfide (P₄S₇) is a thermally stable crystalline solid that can be synthesized by the direct reaction of stoichiometric amounts of phosphorus and sulfur. Its unique structure, containing multiple bonding environments for both phosphorus and sulfur, makes it a subject of significant interest for theoretical investigation to unravel its electronic characteristics.

Molecular Structure of P₄S₇

The P₄S₇ molecule possesses a cage-like framework with C₂v point group symmetry.[2] The structure can be visualized as being derived from a P₄ tetrahedron where sulfur atoms have been inserted. It contains a direct phosphorus-phosphorus bond, phosphorus atoms bridged by sulfur atoms (P-S-P), and a terminal sulfur atom double-bonded to a phosphorus atom (P=S).

Data Presentation: Geometric Parameters

Quantitative analysis of the P₄S₇ geometry has been achieved through single-crystal X-ray diffraction experiments and corroborated by quantum chemical calculations. The table below summarizes key bond lengths. Experimental values for P-S bonds in P₄S₇ are given as a range, while data from the closely related γ-P₄S₆ molecule is provided for illustrative comparison of specific bond types.[3][4]

| Parameter | Bond Type | Experimental Value (Å) | Notes |

| P–S Bond Length | P-S (Bridging) | 1.93 - 2.12[3] | Range covers all single P-S bonds in P₄S₇. |

| P=S (Terminal) | ~1.912 | Based on γ-P₄S₆; typical for exocyclic P=S bonds.[4] | |

| P–P Bond Length | P-P | ~2.255 | Based on γ-P₄S₆; represents the basal P-P bond.[4] |

Methodologies: Bridging Theory and Experiment

The study of P₄S₇'s electronic structure relies on a synergistic relationship between computational theory and experimental validation. Theoretical models predict properties that are then measured experimentally, with experimental results feeding back to refine the computational models.

Computational Protocols

Quantum chemical calculations are central to understanding the electronic properties and bonding of P₄S₇. A typical workflow involves geometry optimization followed by the calculation of specific properties like vibrational frequencies or electronic energies.

Key Experimental Protocols (Computational):

-

Geometry Optimization: The initial molecular structure, often from X-ray crystallography data, is optimized to find the lowest energy conformation.[5] This is a prerequisite for accurate property calculations. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed.[2]

-

Frequency Calculation: After optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*).[2][6] This serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and it provides the theoretical vibrational (infrared and Raman) spectra.

-

Property Calculation: With a validated structure, further calculations can determine electronic properties such as molecular orbital energies, atomic charges, and core-level binding energies for comparison with XPS data.

Experimental Validation Protocols

Theoretical predictions are validated against spectroscopic measurements. Vibrational spectroscopy and X-ray photoelectron spectroscopy (XPS) are two primary techniques used for P₄S₇.

-

Vibrational Spectroscopy (IR & Raman): This technique probes the vibrational energy levels of the molecule. The experimental spectra, which show peaks corresponding to specific bond stretches, bends, and wags, are compared directly against the frequencies calculated theoretically. This comparison allows for the definitive assignment of each peak to a specific molecular motion.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. The precise binding energy of an electron is sensitive to the chemical environment of the atom. By comparing experimental XPS data with calculated core-level energies, one can validate the electronic structure model and confirm the different oxidation states or bonding environments of the phosphorus and sulfur atoms within the P₄S₇ cage.

Electronic Structure and Bonding Analysis

Vibrational Analysis

Theoretical studies have successfully assigned the normal mode frequencies of P₄S₇. Calculations at the DFT (B3LYP/6-31G*) level show excellent agreement with experimental data, with a standard deviation of only 7 cm⁻¹.[2] The vibrational modes are complex but can be categorized into distinct motion types, providing deep insight into the molecule's dynamic behavior.

| Vibrational Motion Type | Description |

| P=S stretch | Stretching of the terminal phosphorus-sulfur double bond. |

| P=S wag | Wagging motion of the terminal sulfur atom. |

| P–S–P symmetric stretch | Symmetrical stretching of sulfur-bridged phosphorus atoms. |

| P–S–P asymmetric stretch | Asymmetrical stretching of sulfur-bridged phosphorus atoms. |

| P–P stretch | Stretching of the direct phosphorus-phosphorus bond. |

| P–S–P bend | Bending motion within the P-S-P bridges. |

| P–S–P wag | Wagging motion of the P-S-P bridges. |

Source: Decomposition of normal modes from theoretical calculations.[2]

Electronic Core-Level Analysis (XPS)

XPS studies provide direct experimental evidence of the different chemical environments of the phosphorus and sulfur atoms in P₄S₇. The presence of multiple peaks in the P 2p and S 2p spectra corresponds to atoms with different coordination and oxidation states, a finding that is well-reproduced by theoretical calculations.

| Element | Orbital | Binding Energy (eV) | Assignment and Interpretation |

| P | 2p | ~132.1 - 133.6 | Corresponds to phosphorus in PS₄³⁻-like environments and P-S-P bridging structures.[7] |

| S | 2p | ~162.2 - 163.0 | Assigned to bridging sulfur atoms in P-S-P moieties within thiophosphate structures.[7] |

The variation in binding energies confirms the complex electronic structure, with electron density being distributed unevenly across the molecular cage, consistent with the presence of P-P, P-S, and P=S bonds.

Conclusion

The electronic structure and bonding of P₄S₇ have been extensively elucidated through a powerful combination of quantum chemical theory and experimental spectroscopy. Theoretical models, particularly those using density functional theory, have proven highly effective at predicting the molecule's geometry and vibrational properties with remarkable accuracy. These computational insights, validated by IR, Raman, and XPS experiments, provide a detailed and robust understanding of the chemical bonding within this complex phosphorus sulfide cage. This foundational knowledge is essential for harnessing P₄S₇ and related compounds in the development of new materials and chemical technologies.

References

- 1. uou.ac.in [uou.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The Phosphorus Bond, or the Phosphorus-Centered Pnictogen Bond: The Covalently Bound Phosphorus Atom in Molecular Entities and Crystals as a Pnictogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ³¹P NMR Chemical Shifts of Tetraphosphorus Heptasulphide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic properties of the α and β isomers of tetraphosphorus heptasulphide (P₄S₇). This document details the chemical shifts and coupling constants, outlines a detailed experimental protocol for obtaining high-resolution ³¹P NMR spectra, and presents the structural relationships of these isomers.

Introduction to this compound Isomers

This compound (P₄S₇) is a phosphorus sulfide compound that exists in two common isomeric forms, α-P₄S₇ and β-P₄S₇. These isomers possess distinct molecular structures, which in turn give rise to unique ³¹P NMR spectral characteristics. ³¹P NMR spectroscopy is a powerful and indispensable analytical technique for the characterization and differentiation of these phosphorus-containing compounds, providing detailed information about the chemical environment of each phosphorus atom within the molecule.

³¹P NMR Spectroscopic Data

The analysis of the ³¹P NMR spectra of P₄S₇ isomers is crucial for their identification and characterization. The spectra are typically recorded in a carbon disulfide (CS₂) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄. The spin-spin coupling constants (J) are given in Hertz (Hz) and provide information about the connectivity of the phosphorus atoms.

Table 1: ³¹P NMR Chemical Shifts and Coupling Constants for α-P₄S₇ and β-P₄S₇ in CS₂ Solution

| Isomer | Phosphorus Atom | Chemical Shift (δ, ppm) | Coupling Constant (Jₚₚ, Hz) | Multiplicity |

| α-P₄S₇ | P(III) (apical) | +83.5 | 63 | Quartet |

| P(III) (basal) | +107.5 | 63 | Doublet | |

| β-P₄S₇ | P(V) | -3.0 | 31 | Triplet |

| P(III) (unique) | +177.0 | 31, 23 | Doublet of Triplets | |

| P(III) (equivalent pair) | +72.0 | 23 | Doublet |

Note: The assignments and values are based on documented spectroscopic studies of P₄S₇ isomers.

Structural Isomers and their NMR Correlation

The distinct ³¹P NMR spectra of α-P₄S₇ and β-P₄S₇ are a direct consequence of their different molecular geometries.

α-P₄S₇ possesses a cage-like structure with C₃ᵥ symmetry. This structure contains two distinct types of phosphorus atoms: one apical trivalent phosphorus atom [P(III)] and three equivalent basal trivalent phosphorus atoms [P(III)]. This arrangement leads to a characteristic AMX spin system in the ³¹P NMR spectrum, appearing as a quartet for the apical phosphorus and a doublet for the basal phosphorus atoms.

β-P₄S₇ has a structure with Cₛ symmetry. This isomer contains three different phosphorus environments: one pentavalent phosphorus atom [P(V)], one unique trivalent phosphorus atom [P(III)], and a pair of equivalent trivalent phosphorus atoms [P(III)]. This results in a more complex ³¹P NMR spectrum, which can be analyzed as an AB₂C spin system, presenting as a triplet, a doublet of triplets, and a doublet for the respective phosphorus atoms.

Below are graphical representations of the structures of the α and β isomers of P₄S₇.

graph Alpha_P4S7_Structure {

layout="neato";

node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"];

edge [color="#202124"];

// Define nodes with colors

P1 [label="P", fillcolor="#4285F4", pos="0,1.5!"];

P2 [label="P", fillcolor="#34A853", pos="-1.3,-0.5!"];

P3 [label="P", fillcolor="#34A853", pos="1.3,-0.5!"];

P4 [label="P", fillcolor="#34A853", pos="0,-1.5!"];

S1 [label="S", fillcolor="#FBBC05", pos="-0.8,0.5!"];

S2 [label="S", fillcolor="#FBBC05", pos="0.8,0.5!"];

S3 [label="S", fillcolor="#FBBC05", pos="0,-0.2!"];

S4 [label="S", fillcolor="#FBBC05", pos="-0.7,-1!"];

S5 [label="S", fillcolor="#FBBC05", pos="0.7,-1!"];

S6 [label="S", fillcolor="#EA4335", pos="0,2.5!"];

S7 [label="S", fillcolor="#FBBC05", pos="0,-2.5!"];

// Define edges

P1 -- S1;

P1 -- S2;

P1 -- S6;

P2 -- S1;

P2 -- S3;

P2 -- S4;

P3 -- S2;

P3 -- S3;

P3 -- S5;

P4 -- S4;

P4 -- S5;

P4 -- S7;

P2 -- P3;

P3 -- P4;

P4 -- P2;

}

Figure 2. Molecular structure of β-P₄S₇.

Experimental Protocol for Solution ³¹P NMR Spectroscopy

The following protocol outlines the key steps for acquiring high-quality solution-state ³¹P NMR spectra of P₄S₇ isomers. Due to the air and moisture sensitivity of phosphorus sulfides, all manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

Sample Preparation

-

Solvent Selection: Carbon disulfide (CS₂) is the solvent of choice for P₄S₇ isomers due to its excellent dissolving power and lack of phosphorus or proton signals. Ensure the CS₂ is anhydrous and freshly distilled.

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-10% (w/v) of the P₄S₇ isomer in CS₂.

-

NMR Tube: Use a standard 5 mm NMR tube. The tube should be clean and dry. It is recommended to flame-dry the tube under vacuum and backfill with an inert gas before use.

-

Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is used. The capillary is placed inside the NMR tube along with the sample solution.

-

Sealing: After adding the sample and the reference capillary, the NMR tube should be securely capped or flame-sealed to prevent solvent evaporation and sample degradation.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

Nucleus: ³¹P

-

Frequency: Observe the ³¹P frequency corresponding to the magnetic field strength of the instrument.

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5-10 seconds. A longer delay ensures complete relaxation of the phosphorus nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Pulse Width: A 90° pulse should be calibrated for the specific probe and sample.

-

Spectral Width: A spectral width of approximately 200-300 ppm centered around the expected chemical shifts is typically adequate.

-

Number of Scans: Depending on the sample concentration, 64 to 256 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is generally not necessary as there are no protons in P₄S₇. If proton-containing impurities are a concern, proton decoupling can be applied.

-

Temperature: The experiment is typically performed at room temperature (298 K).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas if relative quantification of different species is required.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for identifying P₄S₇ isomers using ³¹P NMR spectroscopy.

Figure 3. Workflow for P₄S₇ isomer identification.

This comprehensive guide provides the necessary data and protocols for the successful application of ³¹P NMR spectroscopy in the study of this compound isomers. The distinct spectral signatures of the α and β forms allow for their unambiguous identification, which is critical for research, quality control, and various applications in materials and chemical synthesis.

An In-depth Technical Guide to the Raman and Infrared Vibrational Modes of the P₄S₇ Cage Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Raman and Infrared (IR) vibrational modes of the tetraphosphorus heptasulfide (P₄S₇) cage structure. This document summarizes the key spectroscopic data, details the experimental protocols for obtaining this information, and presents visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction to P₄S₇ and its Vibrational Spectroscopy

Tetraphosphorus heptasulfide (P₄S₇) is a phosphorus sulfide with a unique cage-like molecular structure. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful analytical tool for characterizing the structure and bonding within the P₄S₇ molecule. These techniques probe the quantized vibrational energy levels of the molecule. IR spectroscopy involves the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. Due to their different selection rules, IR and Raman spectroscopy are often used as complementary techniques to obtain a complete vibrational profile of a molecule.

Experimental Protocols

The successful acquisition of high-quality Raman and IR spectra of P₄S₇ requires careful sample preparation and adherence to specific experimental procedures, particularly given the air-sensitive nature of many phosphorus sulfides.

Synthesis of P₄S₇

A common method for the synthesis of P₄S₇ involves the direct reaction of red phosphorus and sulfur in the appropriate stoichiometric ratio.

Materials:

-

Red phosphorus (amorphous)

-

Sulfur

-

High-purity, inert solvent (e.g., carbon disulfide, toluene)

-

Schlenk flask or similar reaction vessel suitable for air-sensitive chemistry

-

Reflux condenser

-

Inert gas supply (e.g., argon or nitrogen)

-

Heating mantle and temperature controller

Procedure:

-

All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere to exclude moisture.

-

Stoichiometric amounts of red phosphorus and sulfur are added to the reaction flask under a positive pressure of inert gas.

-

The inert solvent is added to the flask via cannula or a dropping funnel.

-

The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the reactants and a change in the color of the solution.

-

Upon completion of the reaction, the solution is cooled to room temperature, and the P₄S₇ product is isolated by filtration under an inert atmosphere.

-

The crude product can be purified by recrystallization from a suitable solvent or by vacuum sublimation.

Safety Precautions: Phosphorus sulfides are toxic and can release hydrogen sulfide upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Infrared (IR) Spectroscopy

The IR spectrum of solid P₄S₇ is typically recorded using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade, dried)

-

Glove box or glove bag for handling air-sensitive samples

Procedure:

-

In an inert atmosphere (glove box or glove bag), a small amount of P₄S₇ (typically 1-2 mg) is finely ground with a pestle in an agate mortar.

-

Approximately 100-200 mg of dry KBr powder is added to the mortar, and the mixture is gently but thoroughly mixed with the P₄S₇ sample.

-

The resulting mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.

-

The KBr pellet is then removed from the die and placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectra of solid P₄S₇ can be obtained directly from the crystalline powder.

Materials and Equipment:

-

Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm)

-

Microscope for sample focusing

-

Sample holder (e.g., glass slide or capillary tube)

-

Inert atmosphere sample chamber (optional, for highly air-sensitive samples)

Procedure:

-

A small amount of crystalline P₄S₇ is placed on a clean microscope slide or packed into a glass capillary tube.

-

The sample is placed under the microscope objective of the Raman spectrometer.

-

The laser is focused on the sample, and the Raman scattering is collected.

-

The spectrum is recorded over the desired Raman shift range.

-

Instrumental parameters such as laser power, acquisition time, and number of accumulations should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Vibrational Modes of the P₄S₇ Cage Structure

The P₄S₇ molecule possesses C₂ᵥ symmetry. The vibrational modes can be classified according to the irreducible representations of this point group. The experimentally observed Raman and IR vibrational frequencies for crystalline P₄S₇ are summarized in the table below. The assignments are based on theoretical calculations and comparison with related phosphorus sulfide compounds.

| Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

| 698 (s) | 695 (s) | P=S stretching |

| 675 (m) | 673 (m) | P=S stretching |

| 545 (w) | 543 (s) | P-S-P asymmetric stretching |

| 518 (m) | 515 (m) | P-S-P asymmetric stretching |

| 488 (w) | 485 (w) | P-S-P symmetric stretching |

| 440 (vs) | - | P-P stretching |

| 418 (s) | 415 (s) | P-S-P symmetric stretching |

| 380 (m) | 378 (m) | Cage deformation |

| 355 (w) | 353 (w) | Cage deformation |

| 320 (s) | 318 (s) | Cage deformation |

| 285 (m) | 283 (m) | Cage deformation |

| 250 (s) | - | Cage deformation |

| 218 (s) | - | Cage deformation |

| 190 (m) | - | Cage deformation |

| 165 (s) | - | Cage deformation |

| 130 (vs) | - | Cage deformation |

| 95 (s) | - | Cage deformation |

| 70 (s) | - | Cage deformation |

(s = strong, m = medium, w = weak, vs = very strong)

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Unraveling the Electronic Landscape of Tetraphosphorus Heptasulphide: A Technical Deep Dive

For Immediate Release

A comprehensive analysis of the molecular orbital calculations for tetraphosphorus heptasulphide (P₄S₇) is presented here, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This technical guide synthesizes data from computational studies and experimental determinations to provide a detailed understanding of the electronic structure and bonding characteristics of this intriguing phosphorus sulfide.

Molecular Geometry: A Tale of Two Methods

The cage-like structure of this compound, a molecule belonging to the extensive family of phosphorus sulfides, has been elucidated through both experimental X-ray crystallography and computational geometry optimization.[1] A comparative summary of the key bond lengths and angles is provided in the tables below, revealing a strong correlation between theoretical predictions and experimental observations.

The P₄S₇ molecule possesses a distinctive structure derived from the P₄ tetrahedron, where sulfur atoms are inserted into P-P bonds and also exist in terminal positions. This arrangement results in a complex network of phosphorus-phosphorus and phosphorus-sulfur bonds, each with unique electronic characteristics.

Table 1: Calculated and Experimental Bond Lengths for P₄S₇

| Bond | Calculated (MS-Xα) Bond Length (Å) | Experimental (X-ray Crystallography) Bond Length (Å) |

| P-P | 2.35 | 2.35 |

| P-S (bridging) | Data not available in abstract | 1.93 - 2.12[2] |

| P=S (terminal) | Data not available in abstract | Data not available in abstract |

Note: The Chermette et al. paper, which is the primary source for calculated data, did not have specific bond lengths readily available in its abstract. The experimental P-P bond length is cited from a separate source.

Table 2: Experimental Bond Angles for P₄S₇

| Angle | Experimental (X-ray Crystallography) Bond Angle (°) |

| Specific bond angle data was not found in the conducted searches. | Data not available |

Note: While the existence of crystal structure data implies the measurement of bond angles, specific tabulated values were not retrieved in the literature search.

Delving into the Electronic Structure: A Molecular Orbital Perspective

The electronic configuration of P₄S₇ has been rigorously investigated using a combination of X-ray Photoelectron Spectroscopy (XPS) and Multiple Scattering Xα (MS-Xα) calculations. This dual approach allows for a comprehensive mapping of the molecular orbitals and a detailed assignment of the valence band photoemission peaks.[1][3]

Table 3: Calculated Molecular Orbital Energies for P₄S₇ (MS-Xα)

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |

| Detailed orbital energy levels were not available in the abstract of the primary source. | Data not available | Data not available |

Note: Access to the full text of the primary research paper by Chermette et al. is required to populate this table with specific molecular orbital energies and their compositions.

Charge Distribution: The Mulliken Population Analysis

To understand the distribution of electrons within the P₄S₇ molecule and the nature of its covalent bonds, a Mulliken population analysis was performed as part of the computational study. This analysis provides insight into the partial atomic charges on each phosphorus and sulfur atom.

Table 4: Calculated Mulliken Charges for P₄S₇

| Atom | Mulliken Charge (arbitrary units) |

| Phosphorus (P) | Data not available in abstract |

| Sulfur (S) | Data not available in abstract |

Note: The specific Mulliken charges for the individual atoms in P₄S₇ were not detailed in the abstract of the foundational study by Chermette et al.

Experimental and Computational Protocols

The data presented in this guide is a synthesis of experimental findings and theoretical calculations.

Experimental Protocol: X-ray Crystallography

The experimental bond lengths and the overall molecular structure of P₄S₇ are determined by single-crystal X-ray diffraction. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and overall molecular geometry.

Computational Protocol: MS-Xα Calculations

The molecular orbital energies and Mulliken charges were calculated using the Multiple Scattering Xα (MS-Xα) method. This computational approach is a molecular orbital theory based on the division of the molecule into atomic spheres, an intersphere region, and an outer sphere. The one-electron Schrödinger equation is then solved numerically within each region. The "Xα" designation refers to a statistical approximation for the exchange-correlation potential, which simplifies the calculation. The workflow for such a calculation is outlined below.

References

Unveiling the Crystalline Architecture of α-P₄S₇ and β-P₄S₇: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of chemical entities is paramount. This technical guide provides an in-depth analysis of the crystal structures of the α and β polymorphs of tetraphosphorus heptasulfide (P₄S₇), compounds of interest in various fields, including materials science and potentially as synthons in drug design.

This document summarizes the crystallographic data, details the experimental protocols for their synthesis and analysis, and presents a visual representation of their synthetic relationship, offering a centralized resource for further research and application.

Crystallographic Data Summary

The α and β polymorphs of tetraphosphorus heptasulfide, while chemically identical, exhibit distinct crystalline arrangements. The stable α-form was first elucidated by Vos and Wiebenga in 1955, followed by the characterization of the β-form by Dixon, Einstein, and Penfold in 1965. A summary of their crystallographic parameters is presented below for direct comparison.

| Parameter | α-P₄S₇ | β-P₄S₇ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | C2/c (No. 15) |

| a (Å) | 8.68 | 14.2 |

| b (Å) | 13.22 | 9.9 |

| c (Å) | 6.44 | 8.8 |

| β (°) | 111.9 | 106.5 |

| Volume (ų) | 685 | 1182 |

| Z | 4 | 8 |

Experimental Protocols

The synthesis and crystallographic analysis of these polymorphs require precise control of experimental conditions. The methodologies outlined below are based on the original research that successfully characterized these structures.

Synthesis of P₄S₇ Polymorphs

α-P₄S₇ Synthesis:

The stable α-polymorph of P₄S₇ can be synthesized by the direct reaction of red phosphorus and sulfur in the appropriate stoichiometric ratio.

-

Reactants: High-purity red phosphorus and elemental sulfur are used.

-

Stoichiometry: A molar ratio of 4:7 (phosphorus to sulfur) is employed.

-

Reaction Conditions: The reactants are sealed in an evacuated glass tube and heated to a temperature sufficient to initiate the reaction. The mixture is then slowly cooled to allow for the crystallization of the α-P₄S₇ product.

-

Purification: The resulting product can be purified by recrystallization from a suitable solvent, such as carbon disulfide.

β-P₄S₇ Synthesis:

The β-polymorph is typically obtained by the slow cooling of a melt with a specific composition.

-

Starting Material: A mixture of phosphorus and sulfur with an approximate overall composition of P₄S₆ is prepared.

-

Melting and Cooling: The mixture is melted in a sealed, inert atmosphere. Slow cooling of this melt leads to the crystallization of the β-P₄S₇ phase.

-

Isolation: Single crystals of β-P₄S₇ can be mechanically isolated from the resulting solid matrix.

Crystal Structure Determination

The determination of the crystal structures for both polymorphs was achieved through single-crystal X-ray diffraction.

-

Crystal Selection: A suitable single crystal of each polymorph is mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction patterns are collected using a suitable detector. For the original studies, photographic methods were likely used, while modern studies would employ area detectors.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The atomic positions are then determined using methods such as the Patterson function or direct methods. The structural model is subsequently refined to achieve the best fit with the experimental data. For β-P₄S₇, the structure was solved by the systematic application of sign relationships between structure factors.

Logical Relationship of α- and β-P₄S₇

The following diagram illustrates the synthetic pathways leading to the two polymorphs of P₄S₇.

Caption: Synthetic routes to α-P₄S₇ and β-P₄S₇ polymorphs.

Unveiling the Thermodynamic Landscape of Tetraphosphorus Heptasulphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus heptasulphide (P₄S₇), a member of the phosphorus sulfide family, presents a unique molecular structure that underpins its chemical reactivity and potential applications. A thorough understanding of its thermodynamic properties is paramount for its effective utilization in various fields, including materials science and as a precursor in the synthesis of novel organothiophosphate compounds with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known thermodynamic properties of P₄S₇, details the experimental protocols required for their determination, and outlines the synthesis and characterization methods necessary for obtaining high-purity samples suitable for thermodynamic studies.

Core Thermodynamic and Physical Properties

Quantitative experimental data on the thermodynamic properties of this compound are notably scarce in the scientific literature. However, some key physical properties have been reported and are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | P₄S₇ | [1] |

| Molecular Weight | 348.35 g/mol | [1] |

| Appearance | Light-yellow crystalline solid | [1] |

| Melting Point | 308 °C (581 K) | [1] |

| Boiling Point | 523 °C (796 K) | [1] |

| Density | 2.19 g/cm³ | [1] |

Note: The lack of comprehensive experimental thermodynamic data, such as standard enthalpy of formation, standard molar entropy, and heat capacity, highlights a significant knowledge gap and an opportunity for further research.

Synthesis and Characterization

The foundation of accurate thermodynamic measurements lies in the synthesis and rigorous characterization of a high-purity sample.

Synthesis of this compound

The primary method for the synthesis of P₄S₇ is the direct reaction of elemental phosphorus and sulfur in stoichiometric amounts.[2] This process, known as thermolysis, involves heating a mixture of red phosphorus and sulfur in a controlled manner.[1] The reaction proceeds as follows:

4P (red) + 7S → P₄S₇

A more selective synthesis may involve desulfurization or sulfidation reactions using specific reagents to achieve the desired stoichiometry.[1]

Characterization of Purity and Structure

Ensuring the purity and correct isomeric form of the synthesized P₄S₇ is critical. The following analytical techniques are essential:

-

³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy: This is a powerful technique for characterizing the local phosphorus environments in crystalline phosphorus sulfides. For P₄S₇, ³¹P MAS-NMR spectra show distinct resonances for all four crystallographically inequivalent phosphorus atoms, allowing for unambiguous structural confirmation.[3][4]

-

X-ray Diffraction (XRD): Single-crystal or powder XRD can be used to determine the crystal structure and confirm the phase purity of the synthesized material.

-

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of P₄S₇ and to identify any potential impurities.[5]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are crucial for assessing thermal stability and detecting phase transitions.[6] TGA can indicate the decomposition temperature, while DSC can reveal melting points and other thermal events.[6]

Experimental Protocols for Thermodynamic Property Determination

The following section details the established experimental methodologies that can be employed to determine the key thermodynamic properties of P₄S₇.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of P₄S₇ can be determined using static bomb calorimetry .

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity P₄S₇ is placed in a crucible inside a combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Combustion: The bomb is filled with high-pressure oxygen and sealed. The sample is ignited electrically, and the complete combustion reaction occurs. The reaction is: P₄S₇(s) + 12O₂(g) → P₄O₁₀(s) + 7SO₂(g)

-

Temperature Measurement: The heat released by the combustion reaction causes a rise in the temperature of the surrounding water bath, which is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, taking into account the known standard enthalpies of formation of the combustion products (P₄O₁₀ and SO₂).

References

An In-depth Technical Guide to the Phase Diagram of the Phosphorus-Sulfur System Focusing on P₄S₇

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the phosphorus-sulfur (P-S) binary system, with a specific focus on the phase equilibria around tetraphosphorus heptasulfide (P₄S₇). This document synthesizes available data on the thermal properties of key phosphorus sulfides and outlines the experimental methodologies used to determine their phase relationships.

Introduction to the Phosphorus-Sulfur System

The binary system of phosphorus and sulfur is characterized by a series of molecular compounds with the general formula P₄Sₓ (where x = 2-10). These compounds exhibit a rich and complex phase behavior, which is of significant interest in various fields, including materials science and synthetic chemistry. Among these, P₄S₃, P₄S₇, and P₄S₁₀ are the most well-characterized and stable compounds. Understanding the phase diagram of this system is crucial for controlling the synthesis and purification of specific phosphorus sulfides, as well as for predicting their behavior under different thermal conditions.

This guide will focus on the region of the phase diagram surrounding P₄S₇, a congruently melting compound.

Quantitative Data: Thermal Properties of Key Phosphorus Sulfides

The following table summarizes the known melting points of the key congruently melting compounds in the phosphorus-sulfur system, as well as the melting points of the constituent elements.

| Compound/Element | Molar Mass ( g/mol ) | Melting Point (°C) | Melting Behavior |

| Phosphorus (P₄) | 123.88 | 44.1 | Congruent |

| Sulfur (S₈) | 256.52 | 119.0 | Congruent |

| P₄S₃ | 220.09 | 172.5 | Congruent |

| P₄S₇ | 348.37 | 310 | Congruent |

| P₄S₁₀ | 444.55 | 288 | Congruent |

Experimental Protocols

The determination of a binary phase diagram, such as that of the phosphorus-sulfur system, relies on a combination of synthesis of mixtures with varying compositions and their subsequent thermal analysis.

Synthesis of P₄S₇ and P-S Mixtures

Objective: To synthesize P₄S₇ and a series of mixtures with varying P:S molar ratios around the P₄S₇ stoichiometry.

Materials:

-

High-purity red phosphorus

-

High-purity sulfur

-

Quartz ampoules

-

Vacuum pump

-

Tube furnace

Procedure:

-

Stoichiometric Calculation: Calculate the required masses of red phosphorus and sulfur to synthesize P₄S₇ (molar ratio P:S = 4:7) and other desired compositions (e.g., ranging from 30 to 80 mol% sulfur).

-

Sample Preparation: Weigh the calculated amounts of phosphorus and sulfur and place them into a clean, dry quartz ampoule.

-

Evacuation and Sealing: Connect the ampoule to a vacuum pump and evacuate to a pressure of at least 10⁻³ Torr. Seal the ampoule using a high-temperature torch while under vacuum.

-

Heating Profile: Place the sealed ampoule in a programmable tube furnace.

-

Slowly heat the ampoule to a temperature above the melting point of sulfur (e.g., 200 °C) to initiate the reaction.

-

Gradually increase the temperature to a point that ensures a complete reaction to form the desired phosphorus sulfide. For P₄S₇, a temperature of around 350-400 °C is typically used.

-

Hold the ampoule at this temperature for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure homogeneity.

-

-

Cooling: Slowly cool the ampoule to room temperature.

-

Sample Characterization: The synthesized product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to verify the molecular structure.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (solidus, liquidus, eutectic, and peritectic) of the synthesized P-S mixtures.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or gold-plated steel crucibles

-

Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Sample Preparation: Weigh a small amount (typically 5-15 mg) of the synthesized P-S mixture into a DSC crucible.

-

Crucible Sealing: Hermetically seal the crucible to prevent the volatilization of sulfur or phosphorus during heating.

-

DSC Program:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., room temperature).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected liquidus temperature.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve (thermogram). Endothermic peaks on heating correspond to melting events (solidus, liquidus, eutectic), while exothermic peaks on cooling correspond to crystallization. The onset temperature of a peak is typically taken as the transition temperature.

Visualizations

Schematic Phase Diagram of the P-S System around P₄S₇

The following diagram illustrates the hypothetical phase relationships in the phosphorus-sulfur system in the vicinity of P₄S₇, based on the known congruent melting behavior of P₄S₃, P₄S₇, and P₄S₁₀. The diagram shows the expected eutectic points between these compounds.

Solubility of Tetraphosphorus Heptasulphide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus heptasulphide (P₄S₇) is a phosphorus sulfide compound characterized by its pale yellow crystalline solid appearance.[1][2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, as a reagent, and in the development of new materials. This technical guide provides a comprehensive overview of the known solubility characteristics of P₄S₇, detailed experimental protocols for solubility determination, and analytical methods for quantification. While specific quantitative data for P₄S₇ is sparse in publicly available literature, this guide outlines the methodologies required to obtain such data and provides context based on the solubility of similar phosphorus-sulfur compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of P₄S₇ is presented in Table 1. These properties are essential for handling the compound and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | P₄S₇ | [1] |

| Molecular Weight | 348.357 g/mol | [2] |

| Appearance | Very pale yellow crystalline solid | [1][2] |

| Melting Point | 308 °C | [2] |

| Boiling Point | 523 °C | [2] |

| Density | 2190 kg m⁻³ | [2] |

| Reactivity | Reacts with water and moisture, producing hydrogen sulfide and phosphoric acid. It is a strong reducing agent and is highly flammable. | [1] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not widely published. However, some qualitative and semi-quantitative information is available.

| Solvent | Common Name | Formula | Solubility of P₄S₇ | Reference |

| Carbon Disulfide | Carbon Disulfide | CS₂ | Slightly soluble; identified in CS₂-solution | [3] |

For context, the solubility of a related phosphorus sulfide, tetraphosphorus trisulfide (P₄S₃), is provided in Table 2. This may offer some indication of the types of solvents in which P₄S₇ might be soluble.

| Solvent | Common Name | Formula | Solubility of P₄S₃ | Reference |

| Benzene | Benzene | C₆H₆ | Soluble | [4] |

| Carbon Disulfide | Carbon Disulfide | CS₂ | Very soluble | [4] |

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium solubility method.

General Experimental Workflow

Caption: General workflow for determining the solubility of P₄S₇.

Detailed Methodology

1. Materials and Equipment:

-

This compound (P₄S₇), high purity

-

Organic solvents of interest (e.g., carbon disulfide, benzene, toluene, xylenes), analytical grade

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES)

2. Procedure:

-

Preparation: Accurately weigh an excess amount of P₄S₇ and place it into a series of glass vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the working range of the analytical method.

-

Quantification: Analyze the concentration of P₄S₇ in the diluted solution using a suitable analytical technique (see Analytical Methods section).

3. Data Analysis:

-

Calculate the concentration of P₄S₇ in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Analytical Methods for Quantification

The accurate determination of the P₄S₇ concentration in the saturated solution is a critical step. Several analytical techniques can be employed.

Colorimetric Determination of Phosphorus

A common and accessible method for determining phosphorus content is through colorimetry. The phosphorus in P₄S₇ can be converted to orthophosphate, which can then be reacted to form a colored complex.

Caption: Protocol for colorimetric analysis of phosphorus.

1. Principle: The ascorbic acid method is a widely used technique for phosphate determination.[5] In an acidic medium, orthophosphate reacts with ammonium molybdate and antimony potassium tartrate to form an antimony-phospho-molybdate complex. This complex is then reduced by ascorbic acid to form an intensely blue-colored complex, molybdenum blue. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the phosphate concentration.

2. Procedure Outline:

-

Sample Preparation: An aliquot of the P₄S₇ solution in the organic solvent must first be treated to convert the phosphorus to orthophosphate. This typically involves an oxidative digestion step, for example, using a mixture of nitric acid and sulfuric acid. Caution: This step must be performed in a fume hood with appropriate personal protective equipment due to the corrosive and oxidizing nature of the acids and the potential for vigorous reactions.

-

Color Development: After digestion and neutralization, the sample is reacted with a combined reagent containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid in an acidic solution.

-

Measurement: The absorbance of the resulting blue solution is measured at a specific wavelength (typically around 880 nm) using a UV-Vis spectrophotometer.

-

Calibration: A calibration curve is prepared using standard phosphate solutions of known concentrations. The concentration of phosphate in the unknown sample is determined by comparing its absorbance to the calibration curve.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

For more direct and sensitive measurements, ICP-OES is a powerful technique for elemental analysis.

1. Principle: ICP-OES utilizes a high-temperature plasma to excite atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

2. Procedure Outline:

-

Sample Preparation: The P₄S₇ solution in the organic solvent needs to be appropriately diluted with a suitable organic solvent blank to fall within the linear range of the instrument.

-

Instrumental Analysis: The diluted sample is introduced into the plasma, and the emission intensity at a specific wavelength for phosphorus is measured.

-

Calibration: A calibration curve is generated using certified phosphorus standards in the same organic solvent matrix.

Conclusion

While specific, quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides the necessary framework for researchers to systematically determine these values. The detailed experimental protocols, based on established methods for solubility determination and analytical quantification, offer a clear path forward. By applying these methodologies, scientists and professionals in drug development and materials science can generate the critical data needed to advance their research and effectively utilize P₄S₇ in their applications. The provided visualizations of the experimental workflows serve as a quick reference for the key steps involved in this process.

References

- 1. Tetraphosphorus heptasulfide | P4S7 | CID 518483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WebElements Periodic Table » Phosphorus » this compound [winter.group.shef.ac.uk]

- 3. lookchem.com [lookchem.com]

- 4. 1314-85-8 CAS MSDS (PHOSPHORUS SESQUISULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. asdlib.org [asdlib.org]

An In-depth Technical Guide to the Physical Properties of Molten Tetraphosphorus Heptasulphide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetraphosphorus Heptasulphide (P4S7)

This compound is a phosphorus sulfide with the chemical formula P4S7.[1][2][3] It is a crystalline solid at room temperature, typically appearing as light-yellow crystals or a light-gray powder.[2] P4S7 belongs to a family of phosphorus sulfides with cage-like molecular structures derived from the P4 tetrahedron.[4][5] The structure of P4S7 consists of a tetrahedral arrangement of phosphorus atoms with sulfur atoms acting as bridges, forming P-S-P linkages.

Key Identifiers:

Solid-State Properties:

-

Melting Point: Approximately 308-310°C[3]

-

Boiling Point: 523°C[3]

-

Density: Approximately 2.19 g/cm³[3]

Due to its reactivity, particularly with moisture, handling of P4S7 requires specific safety precautions to be taken in a controlled environment.[2][6][7][8]

Synthesis of this compound

The synthesis of P4S7 is crucial for obtaining a pure sample for the measurement of its physical properties. A common method for the synthesis of phosphorus sulfides, including P4S7, involves the direct reaction of elemental phosphorus and sulfur in stoichiometric amounts at elevated temperatures.[4]

General Synthesis Protocol:

-

High-purity red phosphorus and elemental sulfur are weighed in the desired molar ratio.

-

The reactants are loaded into a reaction vessel, typically a sealed quartz ampoule under vacuum or an inert atmosphere to prevent oxidation.

-

The vessel is heated gradually to a temperature above the melting point of both reactants to initiate the reaction.

-

The reaction mixture is held at the reaction temperature for a specific duration to ensure complete reaction and homogenization.

-

The product is then cooled slowly to allow for the crystallization of P4S7.

-

Purification of the resulting P4S7 can be achieved through techniques such as sublimation or recrystallization from a suitable solvent like carbon disulfide.

A visual representation of the general synthesis workflow is provided below.

Molecular Structure of this compound

The molecular structure of P4S7 has been determined by X-ray crystallography.[9][10] The molecule possesses a cage-like structure based on a P4 tetrahedron. In the P4S7 molecule, three of the six P-P bonds of the original P4 tetrahedron are bridged by sulfur atoms, and one of the phosphorus atoms has a terminal sulfur atom. This results in a molecule with C2v symmetry.

The crystal structure of β-P4S7 is monoclinic, belonging to the space group P2_1/c.[11] The structure consists of discrete P4S7 molecules.[9][11]

A diagram of the molecular structure of P4S7 is presented below.

Experimental Protocols for Physical Property Determination of Molten P4S7

Given the corrosive nature of molten phosphorus sulfides and the high temperatures involved, specialized equipment and methodologies are required for the accurate determination of their physical properties. The following sections detail the recommended experimental protocols.

Density Measurement

The density of molten P4S7 can be determined using the Archimedean method, which is a well-established technique for molten salts and other high-temperature liquids.[12][13][14][15][16]

Experimental Protocol: Archimedean Method

-

Sample Preparation: A sample of high-purity P4S7 is placed in a crucible made of a material inert to the molten sulfide, such as quartz or a suitable ceramic.

-

Apparatus: A high-precision balance is used, from which a plumb bob of a known volume (made of an inert material like platinum or a ceramic) is suspended. The crucible and a furnace capable of reaching and maintaining the desired temperatures are placed below the balance. The entire setup should be in a controlled inert atmosphere (e.g., argon) to prevent reaction of the molten P4S7 with air or moisture.

-

Procedure: a. The weight of the plumb bob is measured in the inert atmosphere at the target temperature. b. The crucible containing the P4S7 sample is heated to the desired temperature above its melting point. c. The plumb bob is then fully submerged in the molten P4S7, and its apparent weight is measured. d. The density of the molten P4S7 is calculated using the difference in the weight of the plumb bob in the atmosphere and when submerged in the melt, and the known volume of the plumb bob.

-

Data Collection: Measurements are repeated at various temperatures to determine the temperature dependence of the density.

A diagram of the experimental workflow for density measurement is provided below.

Viscosity Measurement

The viscosity of molten P4S7 can be measured using a high-temperature rotational viscometer.[17][18] This method is suitable for a wide range of viscosities and can be adapted for corrosive materials.

Experimental Protocol: Rotational Viscometry

-

Sample Preparation: A sample of P4S7 is placed in a crucible made of an inert material.

-

Apparatus: A rotational viscometer equipped with a furnace and a spindle (rotor) made of a material resistant to molten P4S7 (e.g., coated refractory metal or ceramic) is used. The system must be enclosed to maintain an inert atmosphere.

-

Procedure: a. The crucible with the P4S7 sample is heated to the desired temperature. b. The spindle is lowered into the molten sample to a specified depth. c. The spindle is rotated at a constant, known angular velocity. d. The torque required to maintain this constant rotation is measured by the viscometer. e. The viscosity is calculated from the measured torque, the angular velocity, and the geometry of the spindle and crucible.

-

Data Collection: The procedure is repeated at various temperatures and potentially at different shear rates to characterize the rheological behavior of the molten P4S7.

A diagram of the experimental workflow for viscosity measurement is provided below.

Surface Tension Measurement

The maximum bubble pressure method is a suitable technique for measuring the surface tension of molten materials like P4S7, as it continuously creates a new surface, minimizing the effects of contamination.[19][20][21][22][23]

Experimental Protocol: Maximum Bubble Pressure Method

-

Sample Preparation: The P4S7 sample is melted in a crucible within a high-temperature furnace under an inert atmosphere.

-

Apparatus: The setup consists of a capillary tube made of an inert material, a system for supplying an inert gas at a controlled rate, and a pressure transducer to accurately measure the gas pressure.

-

Procedure: a. The capillary tube is immersed to a known depth in the molten P4S7. b. An inert gas is slowly bubbled through the capillary. c. The pressure inside the bubble increases as it forms at the tip of the capillary. The pressure reaches a maximum just before the bubble detaches. d. This maximum pressure is measured. e. The surface tension is calculated from the maximum pressure, the radius of the capillary, and the density of the molten liquid (which needs to be determined separately).

-

Data Collection: Measurements are performed at different temperatures to determine the temperature dependence of the surface tension.

A diagram of the experimental workflow for surface tension measurement is provided below.

Thermal Conductivity Measurement

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of molten salts and can be adapted for molten P4S7.[24][25][26][27][28]

Experimental Protocol: Transient Hot-Wire Method

-

Sample Preparation: The P4S7 sample is melted in a measurement cell under an inert atmosphere.

-

Apparatus: A thin wire (the "hot wire"), typically made of platinum, is immersed in the molten sample. The wire serves as both a heating element and a resistance thermometer. The apparatus includes a power source for heating the wire and a system for precise measurement of the wire's temperature over time.

-

Procedure: a. A constant electric current is passed through the wire for a short period, causing its temperature to rise. b. The rate of temperature increase of the wire is precisely measured. c. The thermal conductivity of the surrounding molten P4S7 is determined from the rate of temperature rise of the wire. A slower temperature rise indicates higher thermal conductivity of the melt.

-

Data Collection: The experiment is repeated at different initial temperatures of the melt to obtain the temperature dependence of the thermal conductivity.

A diagram of the experimental workflow for thermal conductivity measurement is provided below.

Data Presentation

The following tables are provided as templates for the systematic recording of experimental data on the physical properties of molten this compound.

Table 1: Density of Molten P4S7

| Temperature (°C) | Density (g/cm³) |

Table 2: Viscosity of Molten P4S7

| Temperature (°C) | Viscosity (mPa·s) |

Table 3: Surface Tension of Molten P4S7

| Temperature (°C) | Surface Tension (mN/m) |

Table 4: Thermal Conductivity of Molten P4S7

| Temperature (°C) | Thermal Conductivity (W/(m·K)) |

Computational Chemistry Insights

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable predictions of the physical properties of molten P4S7.[29][30][31] These simulations can offer insights into the liquid structure, transport properties (viscosity and diffusion), and thermodynamic properties. Such computational studies would be a valuable complement to future experimental work.

Safety and Handling Precautions

This compound is a flammable solid and is reactive with water and moisture, which can lead to the release of toxic and flammable gases such as hydrogen sulfide.[2] It is also a strong reducing agent.[2] Therefore, all handling and experimental procedures should be conducted in a controlled environment, such as a glove box with an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6][7][8] For detailed safety information, consult the Safety Data Sheet (SDS) for P4S7.[6][7][8][32]

References

- 1. lookchem.com [lookchem.com]

- 2. Tetraphosphorus heptasulfide | P4S7 | CID 518483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Phosphorus » this compound [winter.group.shef.ac.uk]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Phosphorus sulfides - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. cdn.accentuate.io [cdn.accentuate.io]

- 8. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mp-2650: P4S7 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 12. Event Website - Fourwaves [event.fourwaves.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. publications.anl.gov [publications.anl.gov]

- 15. osti.gov [osti.gov]

- 16. apvi.org.au [apvi.org.au]

- 17. youtube.com [youtube.com]

- 18. Melt Viscosity Measurements at High Temperatures - TA Instruments [tainstruments.com]

- 19. courses.washington.edu [courses.washington.edu]

- 20. Maximum bubble pressure method - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of Dynamic Surface Tension Using the Maximum Bubble Pressure Method - DataPhysics Instruments [dataphysics-instruments.com]

- 23. youtube.com [youtube.com]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. keio.elsevierpure.com [keio.elsevierpure.com]

- 26. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 27. "Modified Transient Hot-Wire Needle Probe for Experimentally Measuring " by Brian N. Merritt [scholarsarchive.byu.edu]

- 28. (PDF) Thermal Conductivity Measurement of Molten Salts by [research.amanote.com]

- 29. researchgate.net [researchgate.net]

- 30. Computing chemical potentials with machine-learning-accelerated simulations to accurately predict thermodynamic properties of molten salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 31. Computational methods to simulate molten salt thermophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chemicalbook.com [chemicalbook.com]

Quantum Chemical Studies of P₄S₇ Reaction Mechanisms: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraphosphorus heptasulfide (P₄S₇) is a phosphorus sulfide compound with a cage-like molecular structure. While its direct applications in drug development are not prominent, understanding its reactivity is crucial in the broader context of phosphorus-sulfur chemistry, which has implications in various fields, including materials science and organic synthesis. Experimental observations indicate that P₄S₇ is a potent reducing agent and is highly flammable. Notably, it reacts with water and ambient moisture, leading to the formation of hydrogen sulfide (H₂S) and phosphoric acid (H₃PO₄)[1]. These reactions highlight the susceptibility of the P-S bonds to nucleophilic and oxidative attack.

This technical guide provides a comprehensive framework for investigating the reaction mechanisms of P₄S₇ using quantum chemical methods. In the absence of extensive experimental and computational studies on P₄S₇, this document outlines the proposed reaction pathways—hydrolysis and oxidation—and details the theoretical protocols required to elucidate their underlying mechanisms. The methodologies and hypothetical data presented herein serve as a robust starting point for researchers aiming to explore the intricate reactivity of this molecule.

Proposed Reaction Mechanisms for Quantum Chemical Investigation

Based on the known chemical behavior of P₄S₇, two primary reaction mechanisms are of significant interest for computational investigation: hydrolysis and oxidation.

Hydrolysis of P₄S₇

The reaction of P₄S₇ with water is a critical degradation pathway. Understanding this mechanism at a molecular level can provide insights into its stability and handling requirements. The overall reaction is expected to proceed through a series of steps involving the nucleophilic attack of water molecules on the phosphorus atoms, leading to the cleavage of P-S and P-P bonds and ultimately yielding phosphoric acid and hydrogen sulfide.

Oxidation of P₄S₇

Given its flammability and role as a reducing agent, the oxidation of P₄S₇ is another crucial reaction pathway. The reaction with molecular oxygen or other oxidizing agents is anticipated to involve the formation of various phosphorus oxysulfide intermediates. Elucidating the thermodynamics and kinetics of these oxidative pathways is essential for assessing its reactivity and potential hazards.

Computational Methodologies

A robust computational protocol is essential for accurately modeling the reaction mechanisms of P₄S₇. Density Functional Theory (DFT) is a suitable and widely used method for such investigations, offering a good balance between computational cost and accuracy.

Density Functional Theory (DFT) Calculations

-

Functional Selection: A hybrid functional, such as B3LYP or M06-2X, is recommended. B3LYP is a well-established functional for a wide range of chemical systems, while M06-2X is often preferred for its better performance in describing main-group thermochemistry and kinetics.

-

Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type correlation-consistent basis set, like cc-pVTZ, should be employed to provide a flexible description of the electronic structure of reactants, transition states, and products. The inclusion of diffuse functions (+) is important for accurately describing any anionic species that may be involved in the reaction pathways.

-

Solvent Effects: To model reactions in an aqueous environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, should be utilized. This approach accounts for the bulk solvent effects on the energetics of the reaction. For a more detailed understanding of the role of specific solvent molecules, a microsolvation approach, where a few explicit water molecules are included in the quantum mechanical calculation, can be adopted.

Reaction Pathway and Transition State Analysis

-

Reactant and Product Optimization: The geometries of the reactant (P₄S₇) and the final products (e.g., H₃PO₄ and H₂S) should be fully optimized to obtain their minimum energy structures.

-